C.I. Acid yellow 42

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

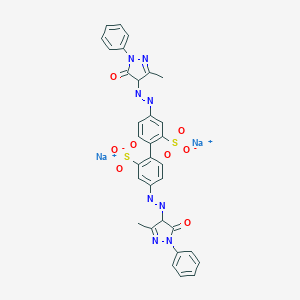

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYQXQUPWQNYSX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N8Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881406 |

Source

|

| Record name | C.I. Acid Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-55-9 |

Source

|

| Record name | C.I. 22910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Acid Yellow 42 chemical structure and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 42, also known by its Colour Index designation C.I. 22910, is a disodium (B8443419) salt of a bis-azo dye. Its chemical name is 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-[1,1'-biphenyl]-2,2'-disulfonic acid, disodium salt.[1] This bright yellow, water-soluble dye is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.[2] Its molecular structure, characterized by two azo chromophores and sulfonic acid groups, imparts its vibrant color and affinity for proteinaceous substrates. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental protocols for C.I. Acid Yellow 42, tailored for a scientific audience.

Chemical Structure and Identification

C.I. Acid Yellow 42 is a complex organic molecule belonging to the bis-azo class of dyes. The structure features a central biphenyl (B1667301) core with sulfonic acid groups, which are linked via azo groups to two 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one moieties.

Caption: Chemical structure of C.I. Acid Yellow 42.

Table 1: Chemical Identification of C.I. Acid Yellow 42

| Identifier | Value |

| Chemical Name | 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-[1,1'-biphenyl]-2,2'-disulfonic acid, disodium salt[1] |

| C.I. Name | Acid Yellow 42[2] |

| C.I. Number | 22910[2] |

| CAS Number | 6375-55-9[2] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[2] |

| Molecular Weight | 758.69 g/mol [2] |

| Synonyms | Acid Milling Yellow R, Vicoacid Yellow 42, Weak Acid Yellow C-R, Weak Acid Yellow R, Weak Acid Yellow MR, Acid Yellow N-CRS, Acid Yellow R, Acid Yellow MR, Aminyl Yellow F-MR, Apollo Nylon Fast Yellow M-R, Doracid Yellow R, Durapel Yellow R, Evron Yellow R, Dycroacid Milling Yellow MG, Dycroacid Yellow FG, Orco Milling Yellow RS, Rybacid Yelow 2R, Sandolan Milling Yellow N-SH, Selmacid Yellow N-2R, Suminol Milling Yellow MR |

Physicochemical Properties

C.I. Acid Yellow 42 is a bright yellow powder.[3] It is soluble in water, forming a lemon-yellow solution.[3] The color of the aqueous solution is stable in the presence of concentrated hydrochloric acid and concentrated sodium hydroxide.[3] It is also soluble in ethanol, imparting a lemon-yellow color, and is slightly soluble in acetone.[3] In concentrated sulfuric acid, it dissolves to give a lemon-yellow solution, which remains unchanged upon dilution.[3]

Table 2: Physicochemical Data of C.I. Acid Yellow 42

| Property | Value | Reference |

| Physical State | Bright yellow powder | [3] |

| Molecular Weight | 758.69 g/mol | [2] |

| Density | 1.617 g/cm³ (at 20°C) | [3] |

| Water Solubility | 17.27 g/L (at 20°C) | [3] |

| Melting Point | Data not readily available | |

| Decomposition Temperature | During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion. | [4] |

| pKa | Data not readily available | |

| UV-Vis λmax | Data not readily available | |

| Molar Absorptivity (ε) | Data not readily available |

Experimental Protocols

Synthesis

-

Diazotization: 2,2′-Disulfo-4,4′-diaminobibenzene is subjected to double nitriding. This involves treating the diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to convert both primary amino groups into diazonium salts.

-

Coupling Reaction: The resulting bis-diazonium salt is then coupled with two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic aromatic substitution reaction forms the two azo linkages, resulting in the final dye molecule.

Caption: General synthesis workflow for C.I. Acid Yellow 42.

Purification

Experimental Workflow: Dyeing of Wool Fabric

The primary application of C.I. Acid Yellow 42 is in the dyeing of protein fibers like wool. The following is a representative experimental workflow for this process.

Caption: Experimental workflow for dyeing wool with C.I. Acid Yellow 42.

Applications in Research

While the primary use of C.I. Acid Yellow 42 is industrial, it has been used in some research applications, particularly in studies related to environmental science and material science. For instance, its adsorption from aqueous solutions onto various materials has been investigated as a model for wastewater treatment. It has also been used in studies on the rates of dyeing of textile fibers. There is currently no significant evidence of its application in drug development or the study of specific biological signaling pathways.

Safety and Handling

C.I. Acid Yellow 42 should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In its powdered form, a dust mask is recommended to avoid inhalation.[4] It may cause skin and eye irritation.[4] In case of contact, the affected area should be washed thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Yellow 42

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Acid Yellow 42 (C.I. 22910), a significant disazo dye. The document details the core chemical reactions, outlines a detailed experimental protocol, presents key quantitative data, and includes visual representations of the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the field of chemistry and drug development who require a thorough understanding of the preparation of this compound.

Introduction

C.I. Acid Yellow 42 is a water-soluble anionic dye characterized by its bright yellow hue. Structurally, it belongs to the disazo class of dyes, containing two azo (-N=N-) groups.[1] Its molecular formula is C₃₂H₂₄N₈Na₂O₈S₂ with a molecular weight of 758.69 g/mol . The dye is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, and also finds applications in leather and paper coloring.[1] The synthesis of C.I. Acid Yellow 42 is a classic example of diazo coupling, a fundamental reaction in the production of a wide range of colorants.

Synthesis Pathway

The manufacturing of C.I. Acid Yellow 42 is a two-step process:

-

Diazotization: The primary aromatic amine, 4,4′-diaminostilbene-2,2′-disulfonic acid, is converted into a bis-diazonium salt. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at a low temperature to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting bis-diazonium salt is then coupled with two equivalents of a coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This electrophilic substitution reaction occurs at the active methylene (B1212753) group of the pyrazolone (B3327878) ring, leading to the formation of the disazo dye.

The overall reaction is depicted in the workflow diagram below.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of C.I. Acid Yellow 42.

3.1. Materials and Equipment

-

4,4′-diaminostilbene-2,2′-disulfonic acid

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH meter or pH indicator paper

3.2. Step-by-Step Procedure

Step 1: Diazotization of 4,4′-diaminostilbene-2,2′-disulfonic acid

-

In a 500 mL beaker, prepare a suspension of 4,4′-diaminostilbene-2,2′-disulfonic acid in distilled water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure the full conversion to the bis-diazonium salt. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Preparation of the Coupling Solution

-

In a separate 1 L beaker, dissolve two molar equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous solution of sodium carbonate.

-

Cool this solution to 0-5 °C in an ice bath.

Step 3: Azo Coupling Reaction

-

Slowly add the cold bis-diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-10 °C and the pH in the weakly alkaline range (pH 8-9) by adding a sodium carbonate solution as needed.

-

A yellow precipitate of C.I. Acid Yellow 42 will form.

-

Continue stirring the mixture for 2-3 hours at a low temperature to ensure the completion of the coupling reaction.

Step 4: Isolation and Purification

-

The precipitated dye is collected by filtration using a Buchner funnel.

-

Wash the filter cake with a cold, dilute sodium chloride solution to remove impurities.

-

The crude dye can be further purified by recrystallization from a suitable solvent system, such as a dioxane-pyridine mixture (90:10 v/v), to obtain a product of higher purity.[2][3]

-

Dry the purified dye in a vacuum oven at a moderate temperature.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis of C.I. Acid Yellow 42.

| Parameter | Value | Reference/Note |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |

| Molecular Weight | 758.69 g/mol | [1] |

| Typical Reaction Yield | ~80% | Based on similar disazo dye syntheses.[4] |

| Appearance | Bright yellow powder | [5] |

| Solubility | Soluble in water | [5] |

Visualizations

5.1. Synthesis Workflow Diagram

Caption: Synthesis workflow for C.I. Acid Yellow 42.

Conclusion

The synthesis of C.I. Acid Yellow 42 via diazotization and azo coupling is a well-established and efficient process. This guide has provided a detailed technical overview of the synthesis, including a step-by-step experimental protocol, key quantitative data, and a clear visualization of the manufacturing workflow. The information presented herein is intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into optimizing reaction conditions and developing more environmentally friendly synthetic routes could be a subject of future investigations.

References

Molecular formula and weight of Acid Yellow 42

An In-depth Technical Guide to Acid Yellow 42

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Yellow 42, a disazo acid dye. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound as a reference standard, a reagent, or a component in various experimental contexts.

Molecular Identity and Properties

Acid Yellow 42 is registered under the CAS number 6375-55-9. The most commonly cited form of this substance is its disodium (B8443419) salt.

The IUPAC name for the compound is disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate.[2] It is characterized as a bright yellow powder, soluble in water and ethanol, but only slightly soluble in acetone.[4][5][8][9]

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of Acid Yellow 42, providing a valuable reference for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1][2][3][5] |

| Molecular Weight | 758.69 g/mol | [1][2][5][7] |

| CAS Number | 6375-55-9 | [5][8] |

| Water Solubility (at 20°C) | 17.27 g/L | [8][10] |

| Density (at 20°C) | 1.617 g/cm³ | [8][10] |

| LogP (at 20°C) | -1.122 | [8][10] |

| Topological Polar Surface Area (TPSA) | 246 Ų | [2] |

| Complexity | 1480 | [2] |

Synthesis Workflow

The manufacturing process for Acid Yellow 42 involves a classical azo coupling reaction. The general workflow is a two-step process starting from the diazotization of an aromatic diamine followed by coupling with a suitable partner.

Experimental Protocols

While primarily an industrial dye, Acid Yellow 42 has been utilized in environmental science research as a model anionic dye for adsorption studies. The following protocol is a detailed methodology for assessing its removal from aqueous solutions using a calcined layered double hydroxide (B78521) (CLDH) adsorbent.

Protocol: Adsorption of Acid Yellow 42 onto a Calcined Mg-Al-CO₃ Layered Double Hydroxide (CLDH)

1. Preparation of the LDH Adsorbent: a. Prepare two aqueous solutions: i. Solution A: Dissolve 54.0 mmol of Mg(NO₃)₂·6H₂O and 18.0 mmol of Al(NO₃)₃·9H₂O in 250 mL of deionized water. ii. Solution B: Dissolve 73.0 mmol of Na₂CO₃ in 1000 mL of deionized water. b. Add Solution A dropwise to Solution B under vigorous stirring. c. Maintain a constant pH of 10.0 during the addition by the dropwise addition of a 2.00 mol·L⁻¹ NaOH solution. d. Age the resulting slurry at 65°C for 24 hours. e. Wash the solid precipitate by repeated centrifugation and resuspension in deionized water until the supernatant pH is neutral (7.0). f. Dry the resulting LDH material under reduced pressure in the presence of silica (B1680970) gel.

2. Preparation of the Calcined Adsorbent (CLDH): a. Calcine the dried LDH material from step 1f at a specified temperature (e.g., 500°C) for a set duration to induce thermal decomposition and increase adsorption capacity.

3. Batch Adsorption Experiment: a. Prepare a stock solution of Acid Yellow 42 of a known concentration (e.g., 250 mg·L⁻¹). b. In a series of flasks, place a fixed dosage of the CLDH adsorbent (e.g., 500 mg·L⁻¹). c. Add the Acid Yellow 42 solution to the flasks. d. Agitate the flasks at a constant temperature (e.g., 25°C) for a set contact time (e.g., 420 minutes) to reach equilibrium. e. After agitation, separate the adsorbent from the solution by centrifugation or filtration. f. Determine the remaining concentration of Acid Yellow 42 in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength. g. Calculate the adsorption capacity of the CLDH for Acid Yellow 42.

This protocol provides a framework for studying the kinetics, adsorption capacity, and the effects of variables such as pH and temperature on the removal of Acid Yellow 42 from wastewater, which can be adapted for evaluating other potential adsorbents.

References

- 1. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. C.I. Acid Yellow 42 | C32H24N8Na2O8S2 | CID 171391189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdinternational.com [sdinternational.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. echemi.com [echemi.com]

- 8. Acid Yellow 42 CAS#: 6375-55-9 [m.chemicalbook.com]

- 9. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]

- 10. acid yellow 42 (C.I. 22910) [chembk.com]

Spectroscopic Profile of C.I. Acid Yellow 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (UV-Vis and FT-IR) for the disazo dye, C.I. Acid Yellow 42. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this dye, this document combines foundational information with generalized experimental protocols and representative data from structurally similar compounds. This approach offers a robust framework for researchers undertaking the analysis of C.I. Acid Yellow 42 and related azo dyes.

Introduction to C.I. Acid Yellow 42

C.I. Acid Yellow 42 is a synthetic organic compound classified as a double azo dye.[1] Its chemical structure is characterized by two azo (-N=N-) groups, which act as the primary chromophore responsible for its yellow color. The molecule also contains sulfonate groups, which enhance its solubility in water, a key characteristic of acid dyes.

Chemical Properties of C.I. Acid Yellow 42

| Property | Value |

| C.I. Name | Acid Yellow 42 |

| C.I. Number | 22910 |

| CAS Number | 6375-55-9 |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[1] |

| Molecular Weight | 758.69 g/mol [1] |

| Appearance | Bright yellow powder[2][3] |

| Solubility | Soluble in water and ethanol[2][3] |

Spectroscopic Analysis Workflow

The spectroscopic characterization of a dye like C.I. Acid Yellow 42 follows a systematic workflow, from sample preparation to data interpretation. This process is crucial for quality control, structural elucidation, and understanding the dye's photophysical properties.

Caption: A diagram illustrating the general workflow for the spectroscopic analysis of C.I. Acid Yellow 42.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a dye molecule. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is a critical parameter for identifying and quantifying the dye.

Experimental Protocol for UV-Vis Spectroscopy

This protocol provides a generalized procedure for obtaining the UV-Vis absorption spectrum of an acid azo dye.

Materials and Equipment:

-

C.I. Acid Yellow 42

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of C.I. Acid Yellow 42 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Baseline Correction: Fill a quartz cuvette with the solvent blank and place it in the reference and sample holders to record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the working solution, then fill the cuvette and place it in the sample holder. Record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: From the resulting spectra, identify the wavelength of maximum absorbance (λmax).

UV-Vis Spectroscopic Data

While a definitive published λmax for C.I. Acid Yellow 42 was not found, a study on the photocatalytic decolorization of a closely named "dispersive yellow 42 dye" monitored the process at a wavelength of 488 nm, suggesting this may be in the region of the λmax.[4] For structurally similar azo dyes, the λmax is typically observed in the 400-500 nm range. For instance, Acid Yellow 36 has a λmax at 436 nm.[5]

Representative UV-Vis Data for Acid Azo Dyes

| Dye | Solvent | λmax (nm) |

| Dispersive Yellow 42 (related) | Aqueous | ~488[4] |

| Acid Yellow 36 | Aqueous | 436[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.

Materials and Equipment:

-

C.I. Acid Yellow 42

-

FT-IR grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of C.I. Acid Yellow 42 into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr to the mortar and thoroughly mix with the dye sample by grinding.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Collection: Record the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

FT-IR Spectroscopic Data

Expected FT-IR Peak Assignments for C.I. Acid Yellow 42

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching | Amine/Amide (from pyrazolone (B3327878) tautomer) |

| 3100 - 3000 | C-H stretching | Aromatic rings |

| ~1650 | C=O stretching | Pyrazolone ring |

| 1600 - 1450 | C=C stretching | Aromatic rings |

| ~1450 | -N=N- stretching | Azo group |

| 1250 - 1150 | S=O stretching (asymmetric) | Sulfonate group (-SO₃⁻) |

| 1050 - 1000 | S=O stretching (symmetric) | Sulfonate group (-SO₃⁻) |

| 850 - 750 | C-H bending (out-of-plane) | Substituted aromatic rings |

Note: The exact positions of these peaks can vary depending on the specific molecular environment and sample preparation method.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of C.I. Acid Yellow 42 using UV-Vis and FT-IR techniques. While specific, publicly available spectral data for this dye is limited, the provided experimental protocols and representative data from analogous compounds offer a valuable resource for researchers. Accurate and consistent application of these spectroscopic methods is essential for the quality control, characterization, and development of applications for C.I. Acid Yellow 42 and other related azo dyes.

References

Solubility characteristics of Acid Yellow 42 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Yellow 42 (C.I. 22910), a widely used anionic dye. Understanding the solubility of this compound in various solvents is critical for its application in diverse fields, including biological staining, textile dyeing, and as a component in certain formulations. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Core Concepts in Solubility

The solubility of a substance, such as Acid Yellow 42, is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is fundamentally governed by the principle of "like dissolves like," which implies that substances with similar chemical characteristics and intermolecular forces are more likely to be soluble in one another.

Acid Yellow 42 is a disulfonated azo dye, possessing both polar (sulfonate groups) and non-polar (aromatic rings) regions in its molecular structure. This amphiphilic nature dictates its solubility profile across a range of solvents with varying polarities.

Quantitative Solubility Data

Precise quantitative solubility data for Acid Yellow 42 in a wide array of organic solvents is not extensively available in public literature. However, its solubility in water has been documented. The table below summarizes the available quantitative and qualitative data.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Polar Protic | 17.27 g/L[1][2][3] | 20[1][2][3] |

| Ethanol | Polar Protic | Soluble (lemon yellow solution)[1][2][3][4] | Not Specified |

| Acetone | Polar Aprotic | Slightly Soluble[1][2][3][4] | Not Specified |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values in specific solvent systems, the following experimental protocol, based on the saturation shake-flask method, is recommended. This method is a reliable approach for determining the solubility of a compound at a given temperature.

Objective: To determine the equilibrium solubility of Acid Yellow 42 in a specific solvent at a controlled temperature.

Materials:

-

Acid Yellow 42 powder

-

Solvent of interest (e.g., ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Acid Yellow 42 to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the solutions to shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to test at multiple time points to confirm that the concentration is no longer changing.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

-

Once the solvent is completely removed, weigh the vial containing the dried Acid Yellow 42.

-

The mass of the dissolved dye is the final weight of the vial minus the initial weight of the empty vial.

-

Alternatively, if a validated analytical method such as UV-Vis spectrophotometry is available, a calibration curve can be prepared to determine the concentration of Acid Yellow 42 in the filtered solution.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the mass of the dissolved dye and the volume of the solvent in which it was dissolved.

-

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

C.I. Acid Yellow 42: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for C.I. Acid Yellow 42 (CAS No. 6375-55-9). It is intended for informational purposes for a scientific audience. It is important to note that for many toxicological endpoints, publicly available, peer-reviewed studies with detailed quantitative data for this specific substance are limited. Much of the available information is derived from Safety Data Sheets (SDS), which may not always cite the primary source of the data.

Chemical Identity and Physicochemical Properties

C.I. Acid Yellow 42 is a synthetic dye belonging to the double azo class of compounds.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 42 | [1] |

| C.I. Number | 22910 | [1] |

| CAS Number | 6375-55-9 | [1] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |

| Molecular Weight | 758.69 g/mol | [1] |

| Synonyms | Weak Acid Yellow C-R, Weak Acid Yellow R, Weak Acid Yellow MR, Acid Yellow N-CRS | [1] |

| Physical State | Yellow powder | [2] |

| Solubility | Soluble in water (lemon yellow solution), slightly soluble in acetone, soluble in ethanol (B145695) (lemon yellow) | [1] |

Note on Related Compounds: It is crucial to distinguish C.I. Acid Yellow 42 from Metanil Yellow (C.I. Acid Yellow 36, CAS No. 587-98-4). These are distinct chemical entities with different molecular structures and should not be used interchangeably for toxicological assessment.[3][4]

Toxicological Profile Summary

The available toxicological data for C.I. Acid Yellow 42 is largely qualitative and derived from secondary sources like Safety Data Sheets. There is a notable absence of comprehensive, publicly accessible studies for many key toxicological endpoints.

| Toxicological Endpoint | Summary of Findings |

| Acute Oral Toxicity | No specific LD50 value is consistently reported in the public domain. The toxicological properties have not been fully investigated. |

| Dermal and Eye Irritation | May cause skin and eye irritation.[2] Dust may lead to irritation and inflammation of the eyes.[2] Prolonged or repeated contact may cause skin irritation.[2] |

| Skin Sensitization | May cause an allergic skin reaction in sensitive individuals.[2] |

| Mutagenicity/Genotoxicity | One source notes "Mutagenicity data reported," but no specific details of the study or its outcomes are provided.[2] |

| Carcinogenicity | Not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[2] No long-term carcinogenicity bioassay data is publicly available. |

| Repeated Dose Toxicity | No data available on the effects of repeated exposure. |

| Reproductive and Developmental Toxicity | No data available. |

Hazard Identification and Classification

Based on available Safety Data Sheets, C.I. Acid Yellow 42 may be classified with the following hazards:

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] |

| Skin Irritation | May cause skin irritation.[2] |

| Eye Irritation | May cause eye irritation.[2] |

| Respiratory Irritation | May cause irritation of the respiratory tract.[2] |

| Skin Sensitization | May cause an allergic skin reaction. |

Experimental Protocols for Toxicological Assessment

Given the limited specific data for C.I. Acid Yellow 42, this section details the standard experimental protocols that would be employed to evaluate the toxicological profile of a substance of this nature, in line with OECD guidelines.

Acute Oral Toxicity Assessment

The primary goal is to determine the potential for toxicity after a single oral dose. A limit test is often performed first to determine if the substance has low toxicity.

Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):

-

Animal Model: Typically, young adult rats of a standard laboratory strain are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered orally via gavage. A limit dose of 2000 mg/kg body weight is often used initially.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The test determines a range for the LD50 value and provides information on the nature of the toxic effects.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect gene mutations induced by the test substance. For azo dyes, a modification (the Prival test) that includes flavin mononucleotide (FMN) is recommended to facilitate the reductive cleavage of the azo bond, mimicking mammalian metabolism.[5][6][7][8]

Methodology (Modified Ames Test for Azo Dyes):

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). For azo dyes, the S9 mix is supplemented with FMN.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9/FMN mix. A pre-incubation step is often employed.[5][6][7]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology (Based on OECD Guideline 473):

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[9]

-

Metabolic Activation: The test is performed both with and without an S9 metabolic activation system.

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

-

Cell Harvest: After exposure, the cells are treated with a spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division. The cells are then harvested.

-

Chromosome Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Staining and Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[10]

Data Gaps and Future Research

The current publicly available toxicological profile of C.I. Acid Yellow 42 is incomplete. To conduct a thorough safety assessment, further studies are required, including:

-

Quantitative Acute Toxicity Studies: To establish a definitive LD50 value.

-

Dermal and Ocular Irritation Studies: Following standardized protocols (e.g., OECD TG 404 and 405) or validated in vitro alternatives.

-

Skin Sensitization Studies: To confirm and characterize its sensitization potential (e.g., Local Lymph Node Assay).

-

Comprehensive Genotoxicity Battery: Including an in vivo test (e.g., micronucleus assay) to complement the in vitro data.

-

Repeated Dose Toxicity Studies: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity Bioassays: Long-term studies in rodents to assess carcinogenic potential.

-

Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 4. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. sdc.org.uk [sdc.org.uk]

- 9. criver.com [criver.com]

- 10. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

A Technical Comparison of C.I. Acid Yellow 42 and Metanil Yellow (C.I. Acid Yellow 36)

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of two distinct azo dyes: C.I. Acid Yellow 42 and C.I. Acid Yellow 36, commonly known as Metanil Yellow. While both are used in industrial applications for their yellow hue, their chemical structures, toxicological profiles, and biological activities differ significantly. This document aims to clarify these differences, presenting key data and mechanisms to inform scientific research and development. Metanil Yellow, in particular, is a compound of toxicological interest due to its history as an illegal food adulterant and its documented adverse health effects.

Physicochemical Properties

The fundamental differences between Acid Yellow 42 and Metanil Yellow begin at the molecular level. Acid Yellow 42 is a larger, more complex double azo dye, whereas Metanil Yellow is a smaller monoazo compound. These structural distinctions govern their physical and chemical behaviors.

| Property | C.I. Acid Yellow 42 | Metanil Yellow (C.I. Acid Yellow 36) |

| C.I. Name | 22910[1] | 13065[2] |

| CAS Number | 6375-55-9[1][3] | 587-98-4[4] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂[1][5][6] | C₁₈H₁₄N₃NaO₃S[7][8] |

| Molecular Weight | 758.69 g/mol [1][5][6] | 375.38 g/mol [7][9] |

| Azo Class | Double Azo[1] | Monoazo[4][10] |

| Appearance | Bright yellow powder[1][3][11] | Brownish-yellow powder[2][12] |

| Solubility | Soluble in water (lemon-yellow solution), soluble in ethanol, slightly soluble in acetone.[3][5][11] | Soluble in water, ethanol, ether, and benzene.[2] |

| pH Indicator | Not used as a pH indicator. Stable in strong acid and base.[3][11] | Yes. Changes from red at pH 1.2 to yellow at pH 2.3.[4][9][13] |

Synthesis and Applications

The manufacturing processes for these dyes involve distinct precursor molecules, leading to their different chemical structures and subsequent applications.

Synthesis Pathways

The synthesis of both dyes follows standard azo coupling reactions. Acid Yellow 42 is produced by the diazotization of a benzidine (B372746) derivative and coupling with two equivalents of a pyrazolone (B3327878) derivative. Metanil Yellow is synthesized through the diazotization of metanilic acid and subsequent coupling with diphenylamine.[14][15]

Industrial Applications

Both dyes are utilized in various industries for coloration. However, Metanil Yellow's use is strictly industrial due to its toxicity, and it is infamously used as an illegal food adulterant.

| Application Area | C.I. Acid Yellow 42 | Metanil Yellow (C.I. Acid Yellow 36) |

| Textiles | Dyeing and printing of wool, silk, and nylon.[1][3][5] | Dyeing wool.[2][10] |

| Leather | Used for leather shading and dyeing.[1][5] | Used in leather dyeing.[2][16] |

| Paper | Paper dyeing.[17] | Paper staining.[2][10] |

| Other | Used in composite dyes and crayons.[18] | Used for soap shading, wood products, and cosmetics.[2] |

| Food | Not permitted. | Not permitted. Widely used as an illegal adulterant in turmeric, pulses, and sweets.[4][10][19] |

Toxicological and Biological Profile

The most critical distinction for researchers lies in the toxicological profiles of these two dyes. Metanil Yellow is a well-documented toxicant, whereas publicly available data on Acid Yellow 42 is more limited.

Comparative Toxicology

Metanil Yellow has been the subject of numerous toxicological studies, revealing multi-organ toxicity. Data for Acid Yellow 42 is primarily derived from safety data sheets and indicates potential for irritation and mutagenicity.

| Toxicological Endpoint | C.I. Acid Yellow 42 | Metanil Yellow (C.I. Acid Yellow 36) |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation.[20] | LD50 (rat): 5000 mg/kg.[12] May cause gastrointestinal discomfort.[12] |

| Organ-Specific Toxicity | No specific target organs listed.[20] | Neurotoxic , hepatotoxic , cardiotoxic , nephrotoxic , and gastrotoxic .[4][10][15][19] |

| Reproductive Toxicity | No information available.[20][21] | "Possible risk of impaired fertility." Affects female reproductive cycle and can damage testicular cells.[10][12] |

| Mutagenicity | Mutagenicity data has been reported; "Possible risks of Irreversible effects."[20] | Limited evidence suggests possible non-lethal mutagenic effects.[12] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[20] | One of its metabolites, diphenylamine, is noted to have carcinogenic effects.[22] |

| Skin & Eye Irritation | May cause skin and eye irritation.[20] May cause an allergic skin reaction.[21][23] | Causes skin inflammation in some individuals and severe eye damage.[12] |

Mechanism of Action: Metanil Yellow

Research has shown that Metanil Yellow acts as a bifunctional inducer of xenobiotic-metabolizing enzymes in the liver.[24] It stimulates both Phase I and Phase II detoxification pathways, potentially through interaction with the cytosolic Aryl hydrocarbon (Ah) receptor.[13][24] This induction can disrupt normal cellular processes and contribute to its toxicity.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories. However, published literature outlines the general methodologies used to assess the toxicity and biological activity of these dyes, particularly Metanil Yellow.

In Vivo Assessment of Enzyme Induction

Studies investigating the enzyme-inducing potential of Metanil Yellow have utilized animal models, such as Wistar rats. A representative experimental approach is described as follows:

-

Animal Model: Male Wistar rats.

-

Administration: Oral administration of Metanil Yellow (e.g., 430 mg/kg body weight for seven days) or parenteral administration (e.g., 80 mg/kg body weight for three days).[24]

-

Sample Collection: Following the exposure period, animals are sacrificed, and liver tissue is collected to prepare microsomal and cytosolic fractions.

-

Biochemical Assays:

-

Phase I Enzymes: Cytochrome P-450 levels are quantified, and activities of specific monooxygenases like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) are measured.[24]

-

Phase II Enzymes: Activities of glutathione (B108866) S-transferase (GST) and quinone reductase (QR) are determined in the cytosolic fraction.[24]

-

-

Analysis: Enzyme activities in the treated group are compared to a control group to determine the induction potential.

General Toxicological Testing

Standard toxicological evaluations are guided by regulatory frameworks. These typically include assessments for:

-

Acute Toxicity: Determining the LD50/LC50 values via oral, dermal, or inhalation routes.[25]

-

Irritation: Skin and eye irritation tests, often using rabbit models.[25]

-

Sensitization: Evaluating the potential to cause allergic skin reactions.

-

Mutagenicity: In vitro tests like the Ames assay (bacterial reverse mutation) and in vivo tests such as the mouse micronucleus assay.[25]

Conclusion

C.I. Acid Yellow 42 and Metanil Yellow (C.I. Acid Yellow 36) are chemically and toxicologically distinct entities.

-

C.I. Acid Yellow 42 is a disazo dye used for industrial coloring of materials like wool, silk, and leather.[1][5] Its toxicological data is limited, though it indicates potential for irritation and mutagenicity, warranting standard industrial hygiene and handling precautions.[20]

-

Metanil Yellow is a monoazo dye also used industrially but is of significant concern due to its widespread use as an illegal food adulterant.[4][10] It is a well-characterized toxicant with demonstrated neurotoxic, hepatotoxic, and other multi-organ effects.[4][10][15] Its mechanism involves the induction of hepatic Phase I and Phase II enzymes, which can disrupt cellular homeostasis.[24]

For researchers, scientists, and drug development professionals, it is critical to recognize that Metanil Yellow poses significant health risks and should be handled as a hazardous substance. Its biological activity makes it a subject of toxicological study, but its use in any consumer product is prohibited and dangerous. Conversely, while C.I. Acid Yellow 42 is an established industrial dye, the relative scarcity of public, in-depth toxicological data suggests that a cautious approach should be taken in any novel applications where human or environmental exposure could occur.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Yellow 36 - Acid Golden Yellow G - methanil yellow from Emperor Chem [emperordye.com]

- 3. chembk.com [chembk.com]

- 4. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 5. Acid Yellow 42 - Acid Milling Yellow R - Vicoacid Yellow 42 from Emperor Chem [emperordye.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Metanil Yellow | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Acid Yellow 36 | TargetMol [targetmol.com]

- 10. foodmanifest.com [foodmanifest.com]

- 11. Acid Yellow 42 | 6375-55-9 [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. DYE synthesis .pptx [slideshare.net]

- 15. thinkindiaquarterly.org [thinkindiaquarterly.org]

- 16. Metanil Yellow - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Acid Milling Yellow Dyes (AciD Yellow 42) at Best Price in Ankleshwar - Manufacturer,Supplier,Exporter [mayurdyes.com]

- 18. Page loading... [guidechem.com]

- 19. iipseries.org [iipseries.org]

- 20. cncolorchem.com [cncolorchem.com]

- 21. Acid Yellow 42 - Safety Data Sheet [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | C32H24N8Na2O8S2 | CID 22866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sdc.org.uk [sdc.org.uk]

Core Mechanism of Action: The Principle of Electrostatic Interaction

An In-depth Technical Guide to the Mechanism of Action of Acidic Dyes in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the principles, applications, and methodologies related to acidic dyes in biological and preclinical research. It outlines the core mechanisms of action, presents key data in a structured format, and offers comprehensive experimental protocols for commonly used staining techniques.

Acidic dyes are anionic, meaning they carry a net negative charge in solution.[1][2] The fundamental mechanism of their action in biological staining is based on electrostatic or ionic interactions with positively charged (cationic) components within cells and tissues.[3][4] These cationic sites are termed "acidophilic" or "eosinophilic" because of their affinity for acidic dyes like eosin.[5][6]

The primary targets for acidic dyes are proteins, which are abundant in the cytoplasm, mitochondria, and extracellular matrix (e.g., collagen).[7][8] The net charge of these proteins is pH-dependent. In an acidic solution (low pH), the amino groups (-NH2) on amino acid residues like lysine (B10760008) and arginine accept protons (H+) to become positively charged (-NH3+).[9] This increased positivity enhances their attraction to the negatively charged dye molecules, leading to a more intense stain.[3][9] Conversely, in an alkaline environment, this attraction is diminished.[10]

The key steps in the mechanism are:

-

Tissue Preparation: Samples are fixed, dehydrated, and embedded, typically in paraffin (B1166041) wax, then sectioned.

-

Rehydration: The paraffin is removed, and the tissue is rehydrated through a series of alcohol solutions.

-

pH Adjustment: The staining solution is typically acidic, which protonates the amino groups on tissue proteins, creating cationic sites.

-

Ionic Bonding: The anionic dye molecules are electrostatically attracted to and form ionic bonds with these protonated amino groups, imparting color to the acidophilic structures.[4][7]

Data Presentation: Common Acidic Dyes and Their Properties

The following tables summarize key information for acidic dyes frequently used in research.

Table 1: Properties of Common Acidic Dyes

| Dye Name | Chemical Nature | Color in Acidic Solution | Primary Target(s) | Common Applications |

| Eosin Y | Tetra-bromo derivative of fluorescein[8] | Pink to Red[6] | Cytoplasm, Collagen, Muscle Fibers, Red Blood Cells[8] | H&E Staining (counterstain)[6] |

| Acid Fuchsin | Azo dye component | Red | Collagen, Smooth Muscle | Masson's Trichrome, Van Gieson Stain[11] |

| Picric Acid | Trinitrophenol | Yellow | Muscle, Cytoplasm, Red Blood Cells | Van Gieson Stain, Bouin's Fixative[11][12] |

| Ponceau S | Azo dye | Red | Proteins (general) | Western Blot membrane staining[3][7] |

| Nigrosin | Synthetic black dye mixture | Black/Dark Violet | Background (for negative staining) | Negative staining of bacteria and capsules[13][14] |

Table 2: Expected Results for Key Staining Protocols

| Staining Protocol | Nuclei Color | Cytoplasm Color | Collagen Color | Muscle Fiber Color | Red Blood Cells |

| H&E | Blue/Purple | Pink/Red | Pink | Deep Pink/Red | Cherry Red |

| Masson's Trichrome | Black/Dark Blue | Red | Blue/Green | Red | Red/Yellow |

| Van Gieson | Black/Brown | Yellow | Red/Pink | Yellow | Yellow |

Experimental Protocols

Detailed methodologies for three fundamental staining techniques utilizing acidic dyes are provided below.

Hematoxylin (B73222) and Eosin (H&E) Staining

This is the most widely used stain in histology for demonstrating a broad range of cellular and tissue components.[15] Hematoxylin, a basic dye, stains acidic (basophilic) structures like the nucleus blue, while eosin, an acidic dye, counterstains basic (acidophilic) structures like the cytoplasm pink or red.[6]

Methodology

-

Deparaffinization and Rehydration:

-

Nuclear Staining (Hematoxylin):

-

Differentiation:

-

Bluing:

-

Counterstaining (Eosin):

-

Dehydration, Clearing, and Mounting:

Masson's Trichrome Staining

This technique is excellent for distinguishing collagen from muscle and other cytoplasmic elements.[9] It utilizes multiple acidic dyes and a polyacid to achieve differential staining.

Methodology

-

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

-

(Optional) Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality, then rinse in tap water to remove the yellow color.[9][17]

-

Nuclear Staining:

-

Cytoplasmic and Muscle Staining:

-

Differentiation and Decolorization:

-

Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the red color is removed from the collagen.[9] Do not rinse after this step.

-

-

Collagen Staining:

-

Transfer directly to Aniline Blue (or Light Green) solution and stain for 5-10 minutes.[9]

-

Rinse briefly in distilled water.

-

-

Final Differentiation:

-

Differentiate in 1% acetic acid solution for 2-5 minutes.[9]

-

Wash in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount.[9]

-

Van Gieson Staining

This simple and rapid method uses a combination of picric acid and acid fuchsin to stain collagen red/pink while muscle and cytoplasm are stained yellow.[11][12]

Methodology

-

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

-

Nuclear Staining:

-

Connective Tissue Staining:

-

Dehydration, Clearing, and Mounting:

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. youtube.com [youtube.com]

- 3. conductscience.com [conductscience.com]

- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mycetoma.edu.sd [mycetoma.edu.sd]

- 6. boneandcancer.org [boneandcancer.org]

- 7. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]

- 8. Eosin - Wikipedia [en.wikipedia.org]

- 9. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 10. Masson’s Trichrome staining for histology [protocols.io]

- 11. newcomersupply.com [newcomersupply.com]

- 12. carlroth.com [carlroth.com]

- 13. microxpress.in [microxpress.in]

- 14. biognost.com [biognost.com]

- 15. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 16. ethosbiosciences.com [ethosbiosciences.com]

- 17. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Health and Safety Hazards of Acid Yellow 42 Exposure in Laboratories

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known health and safety hazards associated with Acid Yellow 42, a synthetic azo dye. The information is intended to enable laboratory personnel to conduct risk assessments and implement appropriate safety measures to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

Acid Yellow 42, also known by its Colour Index name C.I. 10316, is a yellow powder. While specific quantitative data on its physical properties are limited, its chemical structure and classification as an azo dye inform its potential reactivity and toxicological profile.

| Property | Value | Reference |

| CAS Number | 6375-55-9 | [1][2] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [1] |

| Molecular Weight | 758.69 g/mol | [1] |

| Appearance | Yellow Powder | [1] |

| Odor | Odorless | [1] |

Toxicological Data

| Toxicity Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50) | No data available | [2][3] |

| Acute Dermal Toxicity (LD50) | No data available | [2][3] |

| Acute Inhalation Toxicity (LC50) | No data available | [2][3] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [2] |

| Mutagenicity | Mutagenicity data reported, but specifics are not provided in the reviewed literature. | [2] |

| Teratogenicity | No information available | [2] |

| Neurotoxicity | No information available | [2] |

Health and Safety Hazards

Exposure to Acid Yellow 42 can occur through inhalation, skin contact, eye contact, and ingestion. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1]

Routes of Exposure and Potential Health Effects

-

Inhalation: Inhalation of Acid Yellow 42 dust can cause irritation to the respiratory tract.[1]

-

Skin Contact: May cause skin irritation.[1] Some sources suggest it may cause an allergic skin reaction.[4]

-

Eye Contact: Can cause serious eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Long-Term Health Effects

A significant concern with azo dyes is their potential for metabolic activation into harmful substances. The azo bond (-N=N-) can be cleaved by enzymes, particularly by azoreductases present in the liver and intestinal microflora, to form aromatic amines.[5][6] Some aromatic amines are known or suspected carcinogens.[5] While there is no specific data linking Acid Yellow 42 to cancer in humans, its chemical structure as an azo dye warrants caution regarding potential long-term exposure.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. While specific experimental data for Acid Yellow 42 is not available, the following methodologies would be appropriate for evaluating its potential hazards.

Acute Toxicity Studies

-

Acute Oral Toxicity (Adapted from OECD Guideline 401): This test determines the short-term toxicity of a substance when ingested. A single dose of the substance is administered to animals (typically rats) via gavage. The animals are then observed for signs of toxicity and mortality over a 14-day period.[7]

-

Acute Dermal Toxicity (Adapted from OECD Guideline 402): This study assesses the toxicity of a substance upon skin contact. A single dose is applied to a shaved area of the skin of animals (e.g., rats or rabbits) and covered with a porous gauze dressing for 24 hours. Observations for toxic effects and mortality are made over 14 days.[8][9]

-

Acute Inhalation Toxicity (Adapted from OECD Guideline 403): This guideline evaluates the toxicity of an inhaled substance. Animals are exposed to the substance as a dust or aerosol in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for toxic effects and mortality.[10][11]

Irritation and Sensitization Studies

-

Skin Irritation/Corrosion (Adapted from OECD Guideline 404): This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. The substance is applied to the skin of an animal (usually a rabbit) for a set period, and the skin is observed for erythema (redness) and edema (swelling).[2][12]

-

Eye Irritation/Corrosion (Adapted from OECD Guideline 405): This test assesses the potential for a substance to damage the eye. A small amount of the substance is instilled into the eye of an animal (typically a rabbit), and the eye is examined for effects on the cornea, iris, and conjunctiva.[1][4]

-

Skin Sensitization (Adapted from OECD Guideline 429 - Local Lymph Node Assay): This assay determines the potential of a substance to cause an allergic skin reaction. The test substance is applied to the ears of mice, and the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.[13][14]

Genotoxicity Studies

-

Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD Guideline 471): This in vitro test is widely used to assess the mutagenic potential of a substance. It uses strains of the bacterium Salmonella typhimurium that are unable to synthesize the amino acid histidine. The bacteria are exposed to the test substance, and the number of colonies that revert to a state of being able to produce histidine is counted. A positive result indicates that the substance can cause mutations in the bacterial DNA. For azo dyes, a modified protocol that includes flavin mononucleotide (FMN) is often used to facilitate the reductive cleavage of the azo bond to release the potentially mutagenic aromatic amines.[15][16][17]

-

In Vitro Micronucleus Assay (Adapted from OECD Guideline 487): This assay detects damage to chromosomes. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed. An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.[18][19][20]

Signaling Pathways and Logical Relationships

The primary toxicological concern for azo dyes like Acid Yellow 42 is their metabolism to aromatic amines, which can be further metabolized to reactive intermediates that can damage DNA and potentially lead to cancer.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. x-cellr8.com [x-cellr8.com]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. uniube.br [uniube.br]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ftp.cdc.gov [ftp.cdc.gov]

- 15. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. inotiv.com [inotiv.com]

- 18. criver.com [criver.com]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Research Applications of CAS Number 6375-55-9 (Acid Yellow 42)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 6375-55-9 is commonly known as Acid Yellow 42. It is an azo dye primarily utilized in the textile industry for dyeing wool, silk, and polyamide fibers.[1] While its main application is industrial, Acid Yellow 42 has also been the subject of various research studies, particularly in the fields of environmental science and, to a lesser extent, biomedical applications. This technical guide provides a comprehensive overview of the research applications of Acid Yellow 42, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms presented in the scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid Yellow 42 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | [2][3] |

| Molecular Formula | C₃₂H₂₄N₈Na₂O₈S₂ | [2] |

| Molecular Weight | 758.7 g/mol | [2] |

| Appearance | Bright yellow powder | [4] |

| Solubility | Soluble in water and ethanol | [4] |

Research Applications in Environmental Science

A significant body of research on Acid Yellow 42 is focused on its environmental impact and remediation, owing to its use in the textile industry and its potential as a pollutant.

Photocatalytic Degradation

The photocatalytic degradation of Acid Yellow 42 is a well-studied area, with various catalysts and systems being explored for their efficacy in breaking down this dye.

| Catalyst | System | Degradation Efficiency (%) | Experimental Conditions | Reference |

| La/Bi₂S₃ | Visible light irradiation | 92.1 | 3% La doping | [5] |

| Pure Bi₂S₃ | Visible light irradiation | 46.7 | - | [5] |

Catalyst Synthesis (Hydrothermal Method):

-

Synthesize the La/Bi₂S₃ catalyst using a hydrothermal method as described in the referenced study.[5] The doping of Lanthanum (La) on Bismuth(III) sulfide (B99878) (Bi₂S₃) is a key step.[5]

Photodegradation Experiment:

-

Prepare an aqueous solution of Acid Yellow 42 (AY42).

-

Add the La/Bi₂S₃ catalyst to the AY42 solution.

-

Expose the mixture to a visible light source.

-

Monitor the degradation of AY42 over time by measuring the change in its concentration, typically using UV-Vis spectrophotometry.

-

To identify the primary reactive species, conduct trapping experiments using scavengers for different radicals (e.g., isopropyl alcohol for hydroxyl radicals).[5]

The photodegradation of Acid Yellow 42 by La/Bi₂S₃ under visible light is primarily driven by the generation of highly reactive hydroxyl radicals (•OH).[5]

Caption: Photocatalytic degradation pathway of Acid Yellow 42.

Biodegradation

The bioremediation of Acid Yellow 42 using microorganisms has also been investigated as a sustainable method for its removal from wastewater.

| Microbial System | Dye Concentration (ppm) | Degradation Time (hours) | Reference |

| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 50 | 24 | [6] |

| Pseudomonas putida and Lysinibacillus sphaericus co-culture | 100 | 48 | [6] |

-

Cultivate a co-culture of Pseudomonas putida and Lysinibacillus sphaericus in a minimal salt medium (MSM).[6]

-

Introduce Acid Yellow 42 to the microbial culture at the desired concentration (e.g., 50 or 100 ppm).[6]

-

Incubate the culture under optimized conditions (pH 7.2, 34 ± 0.3 °C, with continuous shaking).[6]

-

Monitor the degradation of the dye over time.

-

Analyze the enzymatic activity of the microbial system, focusing on enzymes like azoreductase, laccase, and NADH-DCIP reductase.[6]

-

Identify the intermediate metabolites of the degradation process using techniques such as electrospray ionization mass spectrometry (ESI-MS).[6]

The biodegradation of Acid Yellow 42 by the microbial consortium involves a multi-enzyme facilitated mechanism, primarily initiated by the reductive cleavage of the azo bonds.[6]

References

Ecotoxicity and Environmental Impact of Acid Yellow 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 42, also known as C.I. 18950, is a monoazo dye used in the textile and leather industries. The widespread use of this and other azo dyes has raised environmental concerns due to their potential for persistence, toxicity, and the formation of hazardous breakdown products. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicity and environmental fate of Acid Yellow 42, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Ecotoxicity Data

The available quantitative ecotoxicity data for Acid Yellow 42 is limited. Many standard safety data sheets indicate a lack of comprehensive testing for its effects on aquatic organisms.[1][2] However, some studies and databases provide indicative values for its acute toxicity.

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Aquatic Invertebrate (likely Daphnia magna) | LC50 | 48 hours | 77.27 | (Tkaczyk et al., 2020)[3] |

| Hydractinia echinata | MRC50 | - | 4.36 (Mlog(1/MRC50)) | (Dragomirescu et al., 2014)[4] |

| Fish | LC50 | 96 hours | No data available | [1] |

| Algae | EC50 | 72 hours | No data available | [1] |

Table 1: Summary of Acute Ecotoxicity Data for Acid Yellow 42

Environmental Fate and Biodegradation

Acid Yellow 42, like many azo dyes, is generally resistant to aerobic biodegradation in conventional wastewater treatment systems. However, under specific anaerobic or co-metabolic conditions, microbial degradation can occur. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These intermediates can be further degraded, often under aerobic conditions.

A notable pathway for the biodegradation of Acid Yellow 42 involves a co-culture of Pseudomonas putida and Lysinibillus sphaericus.[5] This microbial consortium has been shown to completely decolorize the dye and break it down into less toxic organic acids.[5] The degradation process is facilitated by a combination of enzymes, including azoreductase, laccase, and NADH-DCIP reductase.[5]

Biodegradation Pathway of Acid Yellow 42

The following diagram illustrates the proposed microbial degradation pathway of Acid Yellow 42 by a co-culture of Pseudomonas putida and Lysinibillus sphaericus.

Experimental Protocols

Acute Toxicity Testing in Aquatic Organisms

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically employed to assess the acute toxicity of chemicals to aquatic life.

1. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [6][7][8][9][10]

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Method: Young daphnids are exposed to a range of concentrations of Acid Yellow 42 for 48 hours.[7] The test is conducted in a static or semi-static system.[9]

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours.[6][8]

-

Data Analysis: The concentration that causes immobilisation in 50% of the test organisms (EC50) is calculated for the 48-hour exposure period.[7]

2. Fish Acute Toxicity Test (OECD Guideline 203) [11][12][13]

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

-

Method: Fish are exposed to a series of concentrations of the test substance for a 96-hour period in a static or semi-static system.[11][12]

-

Endpoint: Mortality is observed and recorded at 24, 48, 72, and 96 hours.[11][12]

-

Data Analysis: The lethal concentration that kills 50% of the fish population (LC50) is determined for the 96-hour exposure.[12][13]

3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) [14][15][16][17][18]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata (green alga).

-

Method: Exponentially growing cultures of algae are exposed to various concentrations of Acid Yellow 42 for 72 hours in a batch culture system under constant illumination and temperature.[16]

-

Endpoint: The inhibition of growth is measured by determining the cell density or biomass at the start and end of the test.[18]

-

Data Analysis: The concentration that causes a 50% reduction in the growth rate (ErC50) or yield (EyC50) compared to the control is calculated.[18]

Microbial Biodegradation Assay

The following protocol is a generalized representation based on published studies on the microbial degradation of Acid Yellow 42.[5]

Potential Signaling Pathways of Toxicity

Direct studies on the specific signaling pathways affected by Acid Yellow 42 in aquatic organisms are scarce. However, based on the known toxicological profiles of other azo dyes and their degradation products (aromatic amines), several pathways are likely to be impacted.[19][20] Azo dyes have been shown to induce cellular stress and genotoxicity.[20]

Conclusion